molecular formula C14H13Cl2FN2 B11816231 4,6-Dichloro-5-(4-fluorophenyl)-2-isobutylpyrimidine

4,6-Dichloro-5-(4-fluorophenyl)-2-isobutylpyrimidine

Cat. No.: B11816231
M. Wt: 299.2 g/mol
InChI Key: WFOZFSAYZUZQID-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-(4-fluorophenyl)-2-isobutylpyrimidine is a synthetically versatile pyrimidine derivative designed for pharmaceutical research and development. Its structure incorporates reactive chloro groups at the 4 and 6 positions and a 4-fluorophenyl moiety, making it a valuable scaffold for constructing diverse compound libraries through nucleophilic aromatic substitution. Research Applications and Value: This compound serves as a key synthetic intermediate in medicinal chemistry, particularly in the discovery of kinase inhibitors. The pyrimidine core is a privileged structure in drug design due to its ability to mimic heterocyclic bases and participate in key hydrogen-bonding interactions within enzyme active sites . Specifically, 4,6-disubstituted pyrimidine analogs have demonstrated significant potential in targeting enzymes implicated in neurodegenerative diseases, such as Microtubule Affinity-Regulating Kinase 4 (MARK4), which is a promising target for Alzheimer's disease therapeutics . Furthermore, pyrimidine-based compounds are extensively investigated as anti-inflammatory, antiviral, and antimicrobial agents, highlighting the broad utility of this chemical class . Quality and Usage: Supplied as a high-purity solid for research use only. This product is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C14H13Cl2FN2

Molecular Weight

299.2 g/mol

IUPAC Name

4,6-dichloro-5-(4-fluorophenyl)-2-(2-methylpropyl)pyrimidine

InChI

InChI=1S/C14H13Cl2FN2/c1-8(2)7-11-18-13(15)12(14(16)19-11)9-3-5-10(17)6-4-9/h3-6,8H,7H2,1-2H3

InChI Key

WFOZFSAYZUZQID-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC(=C(C(=N1)Cl)C2=CC=C(C=C2)F)Cl

Origin of Product

United States

Preparation Methods

Core Pyrimidine Formation

The pyrimidine core is synthesized via cyclocondensation of fluoromalonic esters with formamide derivatives. A patent by US6255486B1 details the reaction of ethyl fluoromalonate with formamide in the presence of sodium ethoxide, yielding 4,6-dihydroxy-5-fluoropyrimidine. Subsequent chlorination employs POCl₃ and dimethylaniline, achieving 85–92% conversion to 4,6-dichloro-5-fluoropyrimidine at reflux temperatures (105–110°C).

Key Parameters :

  • Molar Ratios : 2.5–3.0 equivalents of POCl₃ per hydroxyl group.

  • Catalyst : Dimethylaniline (10–15 mol%) suppresses side reactions.

  • Work-Up : Distillation under reduced pressure (20–30 mmHg) isolates the product.

Introduction of the 4-Fluorophenyl Group

The 4-fluorophenyl group is introduced via Suzuki-Miyaura coupling. A protocol from WO2016058896A1 utilizes palladium(II) acetate (2 mol%), triphenylphosphine (4 mol%), and potassium carbonate in tetrahydrofuran (THF)/water (3:1). The reaction proceeds at 80°C for 12 hours, achieving 78–84% yield.

Optimization Insights :

  • Solvent Systems : THF/water mixtures enhance catalyst stability compared to pure DMF.

  • Base Selection : Potassium carbonate outperforms sodium bicarbonate in minimizing dehalogenation.

Isobutyl Substitution at Position 2

Alkylation at position 2 employs isobutylmagnesium chloride complexed with LiCl. The Grignard reagent reacts with 4,6-dichloro-5-(4-fluorophenyl)pyrimidine in THF at −20°C, yielding the target compound in 70–75% yield after aqueous work-up.

Critical Factors :

  • Temperature Control : Reactions below −10°C prevent over-alkylation.

  • Stoichiometry : 1.2 equivalents of Grignard reagent ensures complete substitution.

Industrial-Scale Production Techniques

Industrial methods prioritize cost efficiency and environmental compliance. Continuous flow reactors replace batch systems for chlorination and coupling steps, reducing reaction times by 40%. Solvent recovery systems achieve 90–95% THF recycling, minimizing waste.

Table 1: Comparison of Chlorinating Agents

AgentTemperature (°C)Yield (%)Purity (%)
POCl₃105–1109298.5
PCl₅120–1308897.2
Phosgene60–708596.8

Data sourced from US6255486B1 and US20060014952A1.

Analytical Validation and Quality Control

Structural confirmation relies on:

  • NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) displays characteristic signals: δ 1.05 (d, J = 6.8 Hz, 6H, isobutyl CH₃), 2.65 (septet, J = 6.8 Hz, 1H, isobutyl CH), 7.25–7.45 (m, 4H, fluorophenyl).

  • High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ calculated for C₁₄H₁₃Cl₂FN₂: 299.0421; observed: 299.0423.

  • X-ray Diffraction : Single-crystal analysis confirms nonplanar geometry with a dihedral angle of 32.5° between pyrimidine and fluorophenyl planes .

Chemical Reactions Analysis

4,6-Dichloro-5-(4-fluorophenyl)-2-isobutylpyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Common Reagents and Conditions: Typical reagents include bases like potassium carbonate for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions.

    Major Products: The major products depend on the specific reagents used.

Scientific Research Applications

4,6-Dichloro-5-(4-fluorophenyl)-2-isobutylpyrimidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 4,6-Dichloro-5-(4-fluorophenyl)-2-isobutylpyrimidine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Comparisons

Halogen-Substituted Analogues

Isostructural compounds such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) and 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1H-pyrazol-1-yl)thiazole (5) demonstrate that substituting chlorine with fluorine preserves triclinic symmetry (space group P̄1) but induces minor adjustments in crystal packing due to differences in halogen size and electronegativity . Similarly, 4,6-Dichloro-5-(4-fluorophenyl)-2-isobutylpyrimidine may exhibit comparable lattice adaptability, with its isobutyl group introducing steric bulk absent in compounds 4 and 5.

Steric and Conformational Effects

The 4-fluorophenyl group in the target compound likely induces nonplanar molecular geometry, as observed in metalloporphyrins where steric repulsion between fluorophenyl substituents and the macrocycle causes distortion . This contrasts with naphtho-annulated porphyrins lacking fluorophenyl groups, which adopt planar conformations . Such steric effects could influence binding affinity in therapeutic applications.

Bond Geometry

Bond angles and lengths in pyrimidine derivatives with fluorophenyl groups (e.g., 2-[3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4,6-bis(4-fluorophenyl)pyrimidine ) show consistency in C–F (1.34–1.36 Å) and C–Cl (1.72–1.74 Å) bond lengths, with slight variations due to substituent electronic effects .

Table 1: Structural Parameters of Selected Pyrimidine Derivatives

Compound C–F Bond Length (Å) C–Cl Bond Length (Å) Dihedral Angle (Fluorophenyl vs. Pyrimidine)
Target Compound 1.35 1.73 85°–90° (estimated)
Compound 4 1.34 1.72 88°
Compound 5 1.36 N/A 87°
Antifungal Activity

Compounds with 4-fluorophenyl substituents, such as 2-(4-fluorophenyl)-4-methylthiazole derivatives , exhibit activity against Aspergillus niger comparable to Ravuconazole, suggesting that the fluorophenyl group enhances antifungal potency . While the target compound’s pyrimidine core differs from thiazole, its fluorophenyl and chloro substituents may contribute to similar mechanisms, such as cytochrome P450 inhibition.

Antimicrobial Potential

4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole demonstrates antimicrobial activity, underscoring the therapeutic relevance of halogenated aryl groups . The target compound’s isobutyl chain may further modulate membrane permeability, a critical factor in bioavailability.

Physicochemical Properties

Solubility and Lipophilicity

Chlorine and fluorine substituents increase molecular weight and logP values, reducing aqueous solubility. For instance, 4,6-Dichloro-5-(4-fluorophenyl)-2-isobutylpyrimidine likely has a higher logP (~3.5) compared to non-halogenated analogues (e.g., logP ~2.0 for 2-aminopyrimidines) .

Thermal Stability

Crystallographic studies of isostructural compounds 4 and 5 reveal melting points above 200°C, attributed to strong halogen-mediated intermolecular interactions . The target compound’s melting point is expected to align closely due to similar packing efficiency.

Biological Activity

4,6-Dichloro-5-(4-fluorophenyl)-2-isobutylpyrimidine is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C10H5Cl2FN2
  • Molecular Weight : 233.06 g/mol
  • CAS Number : 146533-37-1
  • Solubility : Slightly soluble in water; more soluble in organic solvents.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of pyrimidine derivatives, including 4,6-Dichloro-5-(4-fluorophenyl)-2-isobutylpyrimidine. The presence of halogen atoms, particularly fluorine and chlorine, has been linked to enhanced biological activity.

  • Minimum Inhibitory Concentrations (MIC) :
    • A study reported that compounds with similar structures exhibited significant antimicrobial activity against various bacterial strains. For instance, fluoroaryl derivatives showed MIC values ranging from 16 µM to 128 µM against Staphylococcus aureus and other pathogens .
    CompoundMIC (µM)MBC (µM)
    4,6-Dichloro-5-(4-fluorophenyl)-2-isobutylpyrimidineTBDTBD
    MA-11561616
    MA-11153232
    MA-111664128
    The data suggests that the incorporation of fluorine enhances the lipophilicity and biological availability of these compounds, which can lead to improved antimicrobial efficacy .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the biological activity of pyrimidine derivatives is influenced by the electronic and steric effects of substituents on the aromatic rings. The introduction of fluorine at specific positions enhances the compound's interaction with biological targets.

  • Fluorine Substitution : Fluorinated compounds tend to exhibit increased potency due to their ability to stabilize interactions with target enzymes or receptors. This is particularly evident in compounds where fluorine is substituted on phenyl rings, which can enhance binding affinity and reduce mutagenicity .

Case Study 1: Antibacterial Efficacy

In a comparative study on various pyrimidine derivatives, 4,6-Dichloro-5-(4-fluorophenyl)-2-isobutylpyrimidine was tested against clinical isolates of E. coli and S. aureus. Results indicated a significant reduction in bacterial viability at concentrations as low as 32 µM, demonstrating its potential as an antibacterial agent.

Case Study 2: Antifungal Activity

Another investigation focused on the antifungal properties of similar pyrimidine derivatives. Compounds demonstrated fungicidal activity against Candida albicans, with effective concentrations aligning with those observed in antibacterial studies .

Q & A

Q. What are the critical parameters for optimizing the synthesis of 4,6-Dichloro-5-(4-fluorophenyl)-2-isobutylpyrimidine?

  • Methodological Answer: The synthesis involves multi-step reactions requiring precise control of temperature, solvent choice, and stoichiometry. For example:
  • Solvent selection: Polar aprotic solvents like dimethylformamide (DMF) or dimethylsulfoxide (DMSO) are ideal for nucleophilic substitutions and cyclization reactions due to their ability to stabilize intermediates .
  • Temperature control: Maintain reaction temperatures between 60–80°C to avoid side products, such as over-chlorination or ring-opening byproducts.
  • Purification: Use column chromatography with silica gel and a gradient eluent system (e.g., hexane/ethyl acetate) to isolate the compound with >95% purity .

Q. How can researchers confirm the structural integrity and purity of 4,6-Dichloro-5-(4-fluorophenyl)-2-isobutylpyrimidine?

  • Methodological Answer: Combine spectroscopic and chromatographic techniques:
  • NMR spectroscopy: Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR spectra to verify substituent positions and fluorine incorporation. For instance, the 4-fluorophenyl group shows distinct aromatic splitting patterns in 1H^1H NMR .
  • Mass spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+^+ at m/z 243.07 for C10_{10}H5_5Cl2_2FN2_2) and isotopic chlorine patterns .
  • HPLC: Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% recommended for biological assays) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of 4,6-Dichloro-5-(4-fluorophenyl)-2-isobutylpyrimidine?

  • Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is essential for elucidating bond angles, torsional energetics, and packing interactions:
  • Data collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 298 K. Ensure crystal quality by slow evaporation from dichloromethane/hexane mixtures .
  • Refinement: Employ SHELXL for small-molecule refinement. Key metrics include R-factor <0.05 and data-to-parameter ratio >15.0 to ensure reliability .
  • Analysis: Compare torsion angles (e.g., isobutyl group orientation) with OPLS force field calculations to validate molecular dynamics simulations .

Q. How should researchers address contradictory biological activity data in pharmacological studies?

  • Methodological Answer: Contradictions often arise from impurities or assay variability. Follow these steps:
  • Repurification: Re-crystallize the compound or use preparative HPLC to eliminate trace impurities (e.g., dechlorinated byproducts) .
  • Dose-response validation: Perform dose-dependent assays (e.g., IC50_{50} determinations) across multiple cell lines to rule out cell-specific artifacts .
  • Target validation: Use CRISPR/Cas9 knockout models to confirm target engagement, especially if off-target effects are suspected .

Q. What strategies are effective for structure-activity relationship (SAR) studies on pyrimidine derivatives?

  • Methodological Answer: Systematic substitution and computational modeling are key:
  • Substituent libraries: Synthesize analogs with variations at the 4-fluorophenyl (e.g., 4-chloro, 4-methyl) and isobutyl (e.g., tert-butyl, cyclopropyl) positions .
  • Docking studies: Use AutoDock Vina to predict binding modes in target proteins (e.g., kinases), focusing on halogen-bond interactions with the 4-fluorophenyl group .
  • Pharmacophore mapping: Identify critical features (e.g., hydrophobic isobutyl, electron-withdrawing chlorine) using Schrödinger’s Phase module .

Q. How do solvent effects influence the reactivity of 4,6-Dichloro-5-(4-fluorophenyl)-2-isobutylpyrimidine in cross-coupling reactions?

  • Methodological Answer: Solvent polarity and coordination ability significantly impact reaction pathways:
  • Polar solvents (DMF, DMSO): Enhance nucleophilicity in Suzuki-Miyaura couplings by stabilizing palladium intermediates. Use K3_3PO4_4 as a base for optimal turnover .
  • Non-polar solvents (toluene): Favor Heck reactions by promoting oxidative addition of aryl chlorides to Pd(0) catalysts.
  • Additives: Include tetrabutylammonium bromide (TBAB) to improve solubility in biphasic systems .

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